molecular formula C10H12FN B8080229 (1S)-1-(4-fluorophenyl)but-3-en-1-amine

(1S)-1-(4-fluorophenyl)but-3-en-1-amine

Cat. No. B8080229
M. Wt: 165.21 g/mol
InChI Key: NLXGUZPOWJQRTI-JTQLQIEISA-N
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Description

(1S)-1-(4-fluorophenyl)but-3-en-1-amine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(4-fluorophenyl)but-3-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(4-fluorophenyl)but-3-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Blood Pressure and Toxicity Studies : A study explored the effects on blood pressure and toxicity of compounds related to (1S)-1-(4-fluorophenyl)but-3-en-1-amine. It was found that these compounds can act as weak pressor agents, with the primary amine showing the most pressor activity. Alkyl substitution of the amine diminishes this activity, and larger amino alkyl groups lead to depressor effects. The toxicity of these compounds is relatively low, with the most toxic ones being those that have depressor effects (Lands, 1952).

  • Fluorine's Directing Effect in Chemical Reactions : The special directing effect of fluorine in chemical reactions has been observed. For instance, lithiation of 1-(fluorophenyl)pyrroles occurs ortho to the fluorine substituent, regardless of the structure of the tertiary amine type ligands used. This indicates the significant role of fluorine in directing chemical reactions (Faigl et al., 1998).

  • Chromium Complexes : Research into the formation of unsymmetrically substituted triazacyclohexanes, including those with ortho- or para-fluorophenyl, has shown promising results. These compounds are obtained through a one-step condensation reaction with excess amine, and they readily react with CrCl3 to form chromium complexes. These complexes have potential applications in various chemical processes (Latreche et al., 2010).

  • Anticancer Activity : A study on half-sandwich cyclometalated Rh(III) and Ir(III) complexes involving derivatives of (1S)-1-(4-fluorophenyl)but-3-en-1-amine showed significant anticancer activity. These complexes bind effectively with calf thymus DNA and bovine serum albumin, indicating potential use in cancer treatment (Mukhopadhyay et al., 2015).

  • Detection of Environmental Pollutants : Amine-functionalized α-cyanostilbene derivatives related to (1S)-1-(4-fluorophenyl)but-3-en-1-amine have been designed for the specific recognition of picric acid, an environmental and biological pollutant. These compounds enhance fluorescence quenching, leading to sensitive and selective detection in aqueous media and solid phase (Ding et al., 2014).

  • Synthesis of Fluoroalkyl Pyrrolidine Derivatives : Pent-4-en-1-amines, including those related to (1S)-1-(4-fluorophenyl)but-3-en-1-amine, have been used in the synthesis of 2-fluoroalkyl pyrrolidine derivatives. These derivatives are obtained via a sodium dithionite initiated one-pot reaction, indicating a novel and efficient synthesis pathway (Zhu et al., 2011).

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGUZPOWJQRTI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-fluorophenyl)but-3-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.